molecular formula C22H21BrN4O3S2 B11518561 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

Cat. No.: B11518561
M. Wt: 533.5 g/mol
InChI Key: LLBNLMLYADLRNA-UHFFFAOYSA-N
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Description

4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a quinoline core, a thiophene ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a brominated thiophene is coupled with a boronic acid derivative of the quinoline core.

    Addition of the Sulfonamide Group: The sulfonamide group is typically introduced through a sulfonylation reaction, where the quinoline-thiophene intermediate is reacted with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their pharmacological activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions. The sulfonamide group can form hydrogen bonds with biological targets, while the quinoline and thiophene rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-amino-4-(5-chlorothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
  • 4-[2-amino-4-(5-methylthiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

Uniqueness

The presence of the bromine atom in 4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the specific arrangement of functional groups in this compound provides distinct electronic properties that can be exploited in various applications.

Properties

Molecular Formula

C22H21BrN4O3S2

Molecular Weight

533.5 g/mol

IUPAC Name

4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H21BrN4O3S2/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(23)31-17)14(11-24)21(25)27(15)12-3-5-13(6-4-12)32(26,29)30/h3-8,19H,9-10,25H2,1-2H3,(H2,26,29,30)

InChI Key

LLBNLMLYADLRNA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C

Origin of Product

United States

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